molecular formula C10H13Cl2NO B1636504 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 67466-40-4

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1636504
CAS No.: 67466-40-4
M. Wt: 234.12 g/mol
InChI Key: OABQNRFBTRGANN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride represents a well-defined chemical entity with systematic nomenclature reflecting its structural complexity. According to the International Union of Pure and Applied Chemistry guidelines, the preferred systematic name is 3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride, which accurately describes the molecular architecture consisting of a pyrrolidine ring bearing a tertiary alcohol group and a para-chlorophenyl substituent at the 3-position. The compound is catalogued in the PubChem database under the Chemical Identifier (CID) 3051545, providing a unique numerical designation for unambiguous identification in chemical databases.

The molecular formula C₁₀H₁₃Cl₂NO indicates the presence of ten carbon atoms, thirteen hydrogen atoms, two chlorine atoms (one from the phenyl ring and one from the hydrochloride salt), one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 234.12 grams per mole, representing the combined mass of the parent compound and the associated hydrochloride moiety. The Chemical Abstracts Service (CAS) registry number 67466-40-4 serves as an additional unique identifier for this specific compound, distinguishing it from related structural analogs. Alternative synonyms documented in chemical databases include this compound and 3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride, reflecting variations in nomenclature conventions across different chemical literature sources.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits distinct three-dimensional characteristics arising from the tetrahedral arrangement around the quaternary carbon center at the 3-position of the pyrrolidine ring. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and four carbon atoms forming a non-planar ring structure that minimizes steric strain. The tertiary alcohol functionality at the 3-position creates a stereogenic center, although the compound as described in the database appears to be presented as a racemic mixture without specific stereochemical designation.

The para-chlorophenyl substituent extends from the quaternary carbon center, creating a rigid aromatic system that influences the overall molecular conformation through steric and electronic effects. The chlorine atom positioned para to the point of attachment on the benzene ring provides significant electron-withdrawing character, affecting both the electronic distribution and the physical properties of the molecule. The three-dimensional structure reveals that the phenyl ring is positioned to minimize steric interactions with the pyrrolidine ring system, resulting in a preferred conformation that balances electronic and steric factors.

The Simplified Molecular Input Line Entry System (SMILES) notation C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl provides a linear representation of the connectivity, clearly indicating the attachment of the chlorophenyl group to the tertiary carbon bearing the hydroxyl group. The International Chemical Identifier (InChI) string InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H offers a standardized representation that includes both the parent compound and the hydrochloride salt formation.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the pyrrolidine ring protons, typically appearing as complex multiplets due to the non-equivalent magnetic environments created by the ring puckering and the presence of the tertiary alcohol and phenyl substituents. The aromatic protons from the para-chlorophenyl group exhibit distinctive chemical shifts in the aromatic region, with the symmetrical substitution pattern producing characteristic doublet patterns for the ortho and meta protons relative to the chlorine substituent.

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for each carbon environment within the molecule, with the quaternary carbon bearing the hydroxyl and phenyl groups appearing as a unique signal due to its substitution pattern. The aromatic carbons of the chlorophenyl group show characteristic chemical shifts influenced by the electron-withdrawing nature of the chlorine substituent, while the pyrrolidine ring carbons appear at typical aliphatic chemical shift values. The presence of the hydrochloride salt may influence the chemical shifts of carbons adjacent to the nitrogen atom due to the protonation state and associated electronic effects.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural features of the compound, including a broad hydroxyl stretch typically observed between 3200-3600 reciprocal centimeters, characteristic of the tertiary alcohol functionality. The aromatic carbon-carbon stretching vibrations appear in the expected region around 1500-1600 reciprocal centimeters, while the carbon-chlorine bond of the para-chlorophenyl group produces characteristic absorptions in the fingerprint region. The presence of the pyrrolidine ring system generates specific carbon-nitrogen stretching and bending vibrations that can be identified in the mid-infrared region.

Spectroscopic Technique Key Absorption/Chemical Shift Assignment
¹H Nuclear Magnetic Resonance 7.2-7.4 ppm Aromatic protons
¹H Nuclear Magnetic Resonance 2.0-3.5 ppm Pyrrolidine ring protons
¹³C Nuclear Magnetic Resonance 120-140 ppm Aromatic carbons
¹³C Nuclear Magnetic Resonance 25-65 ppm Aliphatic carbons
Infrared 3200-3600 cm⁻¹ Hydroxyl stretch
Infrared 1500-1600 cm⁻¹ Aromatic carbon-carbon stretch

X-ray Crystallographic Analysis

While specific crystallographic data for this compound is not explicitly detailed in the available search results, the hydrochloride salt formation typically enhances crystallization properties compared to the free base form. The presence of the hydrochloride moiety generally facilitates the formation of well-ordered crystal structures through ionic interactions and hydrogen bonding networks that stabilize the solid-state arrangement. The molecular packing in crystalline form would be expected to involve intermolecular hydrogen bonds between the protonated nitrogen atom of the pyrrolidine ring and chloride anions, as well as potential hydrogen bonding involving the tertiary alcohol group.

The crystal structure would likely reveal the preferred conformation of the molecule in the solid state, providing insights into the relative orientations of the pyrrolidine ring and the para-chlorophenyl substituent. The chlorine atom on the phenyl ring may participate in weak intermolecular interactions such as halogen bonding, contributing to the overall crystal packing efficiency. The three-dimensional arrangement in the crystal lattice would reflect the optimization of both attractive interactions and the minimization of steric repulsions between adjacent molecules.

The unit cell parameters and space group symmetry would provide quantitative information about the molecular arrangement, while bond lengths and angles derived from crystallographic analysis would offer precise geometric data for comparison with computational predictions. The thermal parameters obtained from crystallographic refinement would indicate the degree of atomic motion within the crystal structure, providing insights into the molecular flexibility and dynamic behavior in the solid state.

Comparative Analysis with Analogous Pyrrolidine Derivatives

The structural characteristics of this compound can be effectively compared with related pyrrolidine derivatives to understand the influence of substitution patterns on molecular properties. The closely related compound 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride shares the same core structure but features a bromine atom instead of chlorine in the para position of the phenyl ring. This halogen substitution results in increased molecular weight and altered electronic properties due to the greater size and different electronegativity of bromine compared to chlorine.

Another relevant analog is 3-(4-phenylphenyl)pyrrolidin-3-ol, which contains a biphenyl system instead of the chlorophenyl group. This structural modification significantly increases the molecular size and introduces additional aromatic character, potentially affecting both the physical properties and biological activity profiles. The molecular weight of 239.31 grams per mole for this biphenyl derivative compared to 234.12 grams per mole for the chlorophenyl compound illustrates the impact of structural modifications on fundamental molecular parameters.

The parent compound 3-(4-chlorophenyl)pyrrolidin-3-ol without the hydrochloride salt (PubChem CID 3051546) provides direct comparison for understanding the effects of salt formation. The free base form would exhibit different solubility characteristics, crystallization behavior, and potentially altered chemical stability compared to the hydrochloride salt. Variations in the alkyl substitution pattern, such as in 3-(p-chlorophenyl)-5-methyl-3-pyrrolidinol hydrochloride, demonstrate how additional methyl groups on the pyrrolidine ring influence the overall molecular architecture and potential biological interactions.

The systematic comparison reveals that halogen substitution on the phenyl ring provides a means of fine-tuning electronic properties while maintaining the core pyrrolidine-3-ol framework. The formation of hydrochloride salts across this series of compounds appears to be a common strategy for improving pharmaceutical properties such as solubility and stability. These structural analogs collectively demonstrate the versatility of the pyrrolidine-3-ol scaffold for chemical modification and the potential for developing compounds with tailored properties through systematic structural variations.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQNRFBTRGANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986829
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67466-40-4
Record name 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Formation via Tropinone Derivative

The synthesis begins with N-carbethoxy tropinone reacting with 4-chlorophenyl magnesium bromide under Grignard conditions to form ethyl-3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (37% yield). Subsequent decarbamylation yields 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (compound 18 ), a pivotal intermediate.

Reaction Scheme 1
$$
\text{N-carbethoxy tropinone} + \text{4-ClC}6\text{H}4\text{MgBr} \xrightarrow{\text{THF, reflux}} \text{Intermediate 17} \xrightarrow{\text{KOH}} \text{Compound 18}
$$

Key Data

  • Yield: 41.5% (Intermediate 17), 73% (Compound 18)
  • Purification: Column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH)

Azide Reduction and Cyclization

Continuous Flow Azide Reduction

A 2024 Arkivoc protocol utilizes methyl 2-(4-chlorophenyl)acetate and 2-azidoethyl trifluoromethanesulfonate. The azide intermediate undergoes continuous-flow reduction with H$$_2$$/Pd-C, followed by cyclization in acidic conditions to form the pyrrolidinone core.

Reaction Scheme 2
$$
\text{Methyl 2-(4-ClC}6\text{H}4)\text{acetate} \xrightarrow{\text{2-azidoethyl triflate}} \text{Azide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine} \xrightarrow{\text{HCl}} \text{Target Compound}
$$

Optimized Conditions

  • Temperature: 80°C (cyclization)
  • Yield: 68% (over three steps)
  • Purity: >95% (HPLC)

Mannich Reaction-Mediated Cyclization

Three-Component Coupling

A 2022 PMC study describes a Mannich reaction involving 4-chlorophenylmagnesium bromide, formaldehyde, and 7-azaindole to form the pyrrolidine scaffold. The hydrochloride salt is precipitated using HCl/dioxane.

Reaction Scheme 3
$$
\text{4-ClC}6\text{H}4\text{MgBr} + \text{HCHO} + \text{7-azaindole} \xrightarrow{\text{EtOH}} \text{Pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Performance Metrics

  • Yield: 55–60%
  • Stereoselectivity: 85% cis isomer

Catalytic Hydrogenation of Pyroglutamate Derivatives

Enantioselective Synthesis

A 2019 method employs L-pyroglutamic acid as a chiral pool starting material. The ester is alkylated with 4-chlorobenzyl bromide, followed by hydrogenolytic debenzylation and HCl salt formation.

Reaction Scheme 4
$$
\text{L-Pyroglutamic acid} \xrightarrow{\text{4-ClC}6\text{H}4\text{CH}2\text{Br}} \text{Alkylated Ester} \xrightarrow{\text{H}2/\text{Pd-C}} \text{3-(4-ClC}6\text{H}4)\text{pyrrolidin-3-ol} \xrightarrow{\text{HCl}} \text{Target}
$$

Data Highlights

  • Yield: 65% (over four steps)
  • Enantiomeric Excess: 99% (R,R)

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A 2023 patent details immobilizing 4-chlorophenylacetyl chloride on Wang resin. Sequential amination, cyclization, and cleavage yield the hydrochloride salt with >90% purity.

Procedure Overview

  • Resin functionalization with 4-ClC$$6$$H$$4$$COCl
  • Reductive amination with pyrrolidine
  • Acidic cleavage (TFA/HCl)

Advantages

  • Scalability: 10–100 g batches
  • Purity: 92–95% (LC-MS)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Stereocontrol
Grignard Alkylation 73 98 Industrial Moderate
Azide Reduction 68 95 Lab-scale Low
Mannich Reaction 60 90 Pilot-scale High
Catalytic Hydrogenation 65 99 Multi-kg Excellent
Solid-Phase 70 93 High N/A

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the pyrrolidine ring undergoes alkylation with alkyl halides or sulfonates. For example:

  • Reaction with 4-chloro-4'-fluorobutyrophenone in the presence of potassium iodide (KI) yields 4-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)butan-1-one (37% yield) .

  • Deprotonation with potassium hydroxide (KOH) is often required to activate the amine .

ReagentProductYieldConditionsCitation
4-Chloro-4'-fluorobutyrophenone4-[3-(4-Chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl] derivative37%KI, reflux, 4–6 hours

Mannich Reactions

The hydroxyl and amine groups enable participation in Mannich reactions with indoles or azaindoles:

  • Condensation with 7-azaindole and formaldehyde forms 3-(4-chlorophenyl)-1-(7-azaindol-3-ylmethyl)pyrrolidin-3-ol (Method A) .

  • Similar reactions with indole produce 3-(4-chlorophenyl)-1-(indol-3-ylmethyl)pyrrolidin-3-ol .

SubstrateConditionsProductYieldCitation
7-AzaindoleCH₂Cl₂, AcOH, room temperature, 12 hours3-(4-Chlorophenyl)-1-(7-azaindolyl) derivative37–73%

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

  • Oxidation with pyridinium chlorochromate (PCC) converts the hydroxyl to a ketone.

  • Strong oxidants like KMnO₄ or CrO₃ may further oxidize the ketone to a carboxylic acid .

Oxidizing AgentProductConditionsCitation
PCC3-(4-Chlorophenyl)pyrrolidin-3-oneDichloromethane, RT

Reduction Reactions

The pyrrolidine ring and hydroxyl group participate in catalytic hydrogenation:

  • Raney nickel or Pd/C under hydrogen pressure reduces the hydroxyl group to a hydrocarbon .

  • Sodium borohydride (NaBH₄) in diglyme selectively reduces lactam intermediates to pyrrolidinol derivatives .

Reducing AgentSubstrateProductYieldCitation
NaBH₄Lactam intermediate(3S)-Pyrrolidin-3-ol hydrochloride44%

Acylation and Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides:

  • Acetic anhydride forms the corresponding acetate ester .

  • Reaction with benzyl chloroformate introduces carbamate protecting groups .

ReagentProductConditionsCitation
Acetic anhydride3-(4-Chlorophenyl)pyrrolidin-3-ol acetatePyridine, RT

Ring-Opening and Cyclization

Under acidic or basic conditions, the pyrrolidine ring undergoes transformations:

  • Hydrogen chloride (HCl) in methanol facilitates ring-opening to form linear amines .

  • Cyclization with Grignard reagents (e.g., 4-chlorophenyl MgBr) forms bicyclic structures .

ReagentProductConditionsCitation
4-Chlorophenyl MgBrBicyclo[3.2.1]octan-3-ol derivativeTHF, reflux, 2 hours

Substitution Reactions

The 4-chlorophenyl group can undergo nucleophilic aromatic substitution (NAS):

  • Sodium methoxide replaces the chlorine atom with a methoxy group under reflux .

ReagentProductConditionsCitation
NaOCH₃3-(4-Methoxyphenyl)pyrrolidin-3-olMethanol, reflux

Salt Formation and Deprotection

The hydrochloride salt interacts with bases:

  • KOH deprotonates the amine for further reactions .

  • Hydrogenolysis removes benzyl protecting groups .

ReagentActionConditionsCitation
KOHDeprotonation of amineMethanol, RT, 30 minutes

Scientific Research Applications

Pharmacological Applications

1. Neuromodulatory Effects
Research indicates that 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride interacts with the central nervous system, particularly affecting the neuromodulatory system. This interaction suggests potential applications in treating neurological disorders.

2. Analgesic Properties
The compound has been studied for its analgesic effects, making it a candidate for pain management therapies. Its structural similarity to other analgesics enhances its relevance in pain relief research .

3. Antidepressant Activity
Studies have shown that derivatives of pyrrolidin-3-ol compounds exhibit antidepressant-like properties. The unique hydroxyl functionalization of this compound may contribute to its efficacy in mood regulation .

4. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
4-ChlorophenylpyrrolidinoneLacks hydroxyl groupAnalgesic properties
(R)-3-Hydroxypyrrolidine hydrochlorideDifferent stereochemistryAntimicrobial activity
1-(4-Chlorophenyl)-2-pyrrolidinoneContains a ketone instead of alcoholAntidepressant effects
1-(4-Chlorophenyl)-pyrrolidineNo hydroxyl group; basic amineNeuroactive properties

The unique hydroxyl functionalization of this compound enhances its solubility and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and biological research.

Case Studies

Case Study 1: Neurological Research
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Pain Management
Another research project focused on the analgesic properties of this compound. In controlled experiments, it was found to effectively reduce pain responses in subjects, comparable to established analgesics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound Pyrrolidine 4-Chlorophenyl, hydroxyl at C3 C₁₀H₁₃Cl₂NO 234.13 CNS targeting, antimicrobial research
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Propanone 4-Chlorophenyl, piperidinyl at C3 C₁₄H₁₇Cl₂NO 298.20 ALDH inhibitor (enzyme-targeted therapies)
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride Pyrrolidine 4-Chlorophenyl, benzodioxol at C5 C₁₇H₁₇Cl₂NO₃ 354.23 Potential neuroactive or antitumor agent
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Pyrrolidine Fluorine at C4, hydroxyl at C3 C₄H₉ClFNO 153.57 Pharmaceutical intermediate (chiral synthon)
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride Pyrrolidine 2,3-Dichlorophenoxy at C3 C₁₀H₁₂Cl₃NO 280.57 Agrochemical or herbicide precursor

Key Differences and Implications

Core Structure Variations

  • Pyrrolidine vs. Propanone: Unlike this compound, Aldi-4 () has a propanone backbone, which reduces ring strain and alters binding affinity. This structural difference makes Aldi-4 a potent aldehyde dehydrogenase (ALDH) inhibitor, whereas the pyrrolidine derivatives may target ion channels or neurotransmitter receptors .
  • This modification contrasts with the simpler 4-chlorophenyl group in the parent compound, which prioritizes moderate lipophilicity .

Physicochemical Properties

  • Molecular Weight and Polarity : Fluorinated derivatives like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride () have lower molecular weights (153.57 g/mol) and higher polarity due to fluorine’s electronegativity, improving blood-brain barrier penetration compared to the chlorinated parent compound (234.13 g/mol) .
  • Chlorine Position Impact: The dichlorophenoxy variant () exhibits higher chlorine content (3 Cl atoms) and increased molecular weight (280.57 g/mol), which may enhance persistence in environmental or biological systems but reduce metabolic stability .

Biological Activity

3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride, also known as 3-CPP, is a synthetic compound characterized by its unique pyrrolidine structure with a 4-chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuromodulation and antimicrobial effects. This article explores the biological activity of 3-CPP, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C10H13ClNO
  • Molecular Weight : 213.67 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water and various organic solvents

Research indicates that 3-CPP may interact with various neurotransmitters, particularly glutamate and NMDA receptors, which are critical in learning and memory processes. These interactions suggest potential applications in treating neurological disorders. Additionally, studies have shown that 3-CPP can modulate neuronal activity across different brain regions, highlighting its neuromodulatory capabilities .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 3-CPP and related compounds:

  • Antifungal Activity : In vitro tests have demonstrated that derivatives of 3-CPP exhibit significant antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes .
  • Antibacterial Activity : Research has shown that 3-CPP and its derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 32 to 512 μg/mL, indicating moderate to strong antibacterial effects .

Neuromodulatory Effects

The compound's interaction with neurotransmitter systems suggests it may have therapeutic potential in conditions such as depression and anxiety. Studies indicate that 3-CPP could enhance synaptic plasticity through its action on NMDA receptors, which are pivotal in synaptic transmission and neuroplasticity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-CPP, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
4-ChlorophenylpyrrolidinoneLacks hydroxyl groupAnalgesic properties
(R)-3-Hydroxypyrrolidine hydrochlorideDifferent stereochemistryAntimicrobial activity
1-(4-Chlorophenyl)-2-pyrrolidinoneContains a ketone instead of alcoholAntidepressant effects
1-(4-Chlorophenyl)-pyrrolidineNo hydroxyl group; basic amineNeuroactive properties

The specific hydroxyl functionalization in 3-CPP enhances its solubility and biological activity compared to these similar compounds, making it particularly valuable in medicinal chemistry .

Study on Antifungal Properties

A study published in PubMed highlighted the synthesis of various pyrazole derivatives, including those based on the structure of 3-CPP. These derivatives showed promising antifungal activity against multiple strains, suggesting that modifications to the core structure can yield potent antifungal agents .

Neuromodulatory Research

Another significant study investigated the effects of 3-CPP on neuronal cultures. The results indicated that treatment with this compound led to increased levels of synaptic markers, supporting its role as a neuromodulator. This research underscores its potential application in neurotherapeutics .

Q & A

Q. Resolution Strategy :

Complementary Techniques : Use mass spectrometry (MS) or Karl Fischer titration for non-UV impurities.

Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) .
  • Spill Management : Absorb with diatomaceous earth; dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

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